(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone
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Overview
Description
(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone is a complex organic compound that features a unique structure combining a hexahydropyrrolo[3,4-b]pyrrole ring system with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the hexahydropyrrolo[3,4-b]pyrrole core, followed by the introduction of the tetrahydrofuran moiety through a series of reactions such as cyclization, reduction, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
Uniqueness
(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone is unique due to its combination of a hexahydropyrrolo[3,4-b]pyrrole ring system with a tetrahydrofuran moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-11(10-2-1-5-15-10)13-6-8-3-4-12-9(8)7-13/h8-10,12H,1-7H2/t8-,9+,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNKMDJLUSHZFD-ZDGBYWQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CC3CCNC3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C(=O)N2C[C@H]3CCN[C@H]3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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